N-Methoxy-N'-(4-methoxyphenyl)urea
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Overview
Description
N-Methoxy-N’-(4-methoxyphenyl)urea is an organic compound with the molecular formula C9H12N2O3 It is a derivative of urea, where one of the nitrogen atoms is substituted with a methoxy group and the other nitrogen atom is substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methoxy-N’-(4-methoxyphenyl)urea can be synthesized through the reaction of 4-methoxyaniline with methoxyisocyanate. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds as follows:
4-Methoxyaniline+Methoxyisocyanate→N-Methoxy-N’-(4-methoxyphenyl)urea
Industrial Production Methods: While specific industrial production methods for N-Methoxy-N’-(4-methoxyphenyl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-Methoxy-N’-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methoxy-N’-(4-methoxyphenyl)urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methoxy-N’-(4-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N’-Bis-(4-methoxyphenyl)urea: Similar structure but with two 4-methoxyphenyl groups instead of one.
N,N’-Bis-(4-trifluoromethoxyphenyl)urea: Contains trifluoromethoxy groups, which can influence its chemical properties and reactivity.
Uniqueness: N-Methoxy-N’-(4-methoxyphenyl)urea is unique due to the presence of both methoxy and 4-methoxyphenyl groups, which can impart distinct chemical and physical properties
Properties
CAS No. |
52420-60-7 |
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Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
1-methoxy-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C9H12N2O3/c1-13-8-5-3-7(4-6-8)10-9(12)11-14-2/h3-6H,1-2H3,(H2,10,11,12) |
InChI Key |
DDAHHTBWZKUYHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NOC |
Origin of Product |
United States |
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